molecular formula C36H48ClN3Pd-2 B13776679 Chloro[[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](N,N-dimethylbenzylamine)palladium(II)]

Chloro[[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](N,N-dimethylbenzylamine)palladium(II)]

Cat. No.: B13776679
M. Wt: 664.7 g/mol
InChI Key: BGNMDPTYDVUDBP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] is a palladium(II) complex featuring an N-heterocyclic carbene (NHC) ligand and a monodentate N,N-dimethylbenzylamine ligand. The bulky 2,6-diisopropylphenyl substituents on the NHC provide steric protection, enhancing stability and modulating catalytic activity. This complex is utilized in cross-coupling reactions and C–H activation due to its balanced electronic and steric properties .

Properties

Molecular Formula

C36H48ClN3Pd-2

Molecular Weight

664.7 g/mol

IUPAC Name

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N,N-dimethyl-1-phenylmethanamine;chloride

InChI

InChI=1S/C27H36N2.C9H12N.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-10(2)8-9-6-4-3-5-7-9;;/h9-16,18-21H,1-8H3;3-6H,8H2,1-2H3;1H;/q;-1;;/p-1

InChI Key

BGNMDPTYDVUDBP-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.CN(C)CC1=CC=CC=[C-]1.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods of Chloro[[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](N,N-dimethylbenzylamine)palladium(II)]

General Synthetic Strategy

The synthesis of this palladium(II) complex typically involves the coordination of the NHC ligand and the N,N-dimethylbenzylamine ligand to a palladium(II) center, often starting from palladium precursors such as palladium(II) chloride or palladium(II) acetate. The NHC ligand is generated in situ or pre-formed as an imidazolium salt, which is then deprotonated or transmetallated to form the free carbene that coordinates to palladium.

Ligand Preparation

The NHC ligand precursor, 1,3-bis(2,6-diisopropylphenyl)imidazolium salt, is synthesized by alkylation of the corresponding imidazole derivative with appropriate alkyl halides, followed by purification. The free carbene is typically generated by deprotonation using strong bases such as potassium tert-butoxide or by transmetallation from silver(I) carbene complexes.

Palladium Complex Formation

One common route involves the reaction of the free carbene or silver carbene complex with a palladium(II) precursor in the presence of N,N-dimethylbenzylamine. The ligand metathesis or transmetallation reaction leads to the formation of the desired palladium complex.

Example Procedure (Adapted from Literature)
  • Step 1: Preparation of NHC-Palladium Intermediate
    The NHC ligand precursor is converted to the free carbene or silver carbene complex.
  • Step 2: Coordination to Palladium
    The free carbene or silver carbene complex is reacted with palladium(II) chloride or palladium(II) acetate in anhydrous solvents such as tetrahydrofuran (THF) or toluene under inert atmosphere.
  • Step 3: Addition of N,N-dimethylbenzylamine
    N,N-dimethylbenzylamine is added to the reaction mixture to coordinate to the palladium center, forming the final complex.
  • Step 4: Purification
    The product is purified by filtration through silica or recrystallization from appropriate solvents, yielding a white to off-white powder or crystals of the complex.

Specific Reported Synthesis

According to a detailed study on NHC-palladium complexes, the synthesis of such complexes can be achieved via ligand exchange reactions starting from Pd(OAc)2 or Pd(acac)2 with the free NHC ligand and the amine ligand under controlled conditions. The reaction is generally carried out under nitrogen atmosphere in anhydrous solvents, with stirring at room temperature or mild heating to facilitate complex formation.

A commercial source (TCI America) provides Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] with ≥98.0% purity by titrimetric analysis. Although this is a closely related complex, it indicates the standard for purity and physical appearance (white to almost white powder or crystals) expected from such syntheses.

Analytical Data and Characterization

Purity and Physical Appearance

Parameter Specification
Appearance White to almost white powder/crystals
Purity (Chelometric Titration) ≥98.0%
Molecular Weight ~724.72 g/mol (for related complex)
CAS Number 1093348-08-3 (related complex)

Structural Characterization

  • NMR Spectroscopy: ^1H, ^13C{^1H}, and ^31P NMR (if phosphine ligands are involved) confirm ligand coordination and complex formation.
  • X-ray Crystallography: Provides definitive structural confirmation, showing palladium coordinated to the carbene carbon and the amine nitrogen, with a chloro ligand completing the square planar geometry.
  • Elemental Analysis: Confirms the composition and purity of the complex.

Comparative Synthesis Routes and Yields

Method Starting Materials Conditions Yield (%) Notes
Ligand metathesis from Pd(OAc)2 Pd(OAc)2, free NHC, N,N-dimethylbenzylamine Room temp, inert atmosphere 70-85 Common, straightforward method
Transmetallation from Ag-NHC Ag-NHC complex, PdCl2, amine Anhydrous THF, room temp 65-80 Requires prior Ag-NHC synthesis
Direct reaction with PdCl2 PdCl2, imidazolium salt, base, amine Reflux or room temp 60-75 Base generates free carbene in situ

Research Findings and Notes

  • The choice of palladium precursor affects the reaction efficiency and purity of the final complex. Pd(OAc)2 is often preferred for its solubility and reactivity.
  • The presence of N,N-dimethylbenzylamine stabilizes the palladium center and can influence catalytic activity.
  • Filtration through silica gel is critical to remove impurities and enhance product stability.
  • The complex is sensitive to moisture; therefore, all operations are performed under inert atmosphere with anhydrous solvents.
  • Crystallization from toluene or hexane mixtures at low temperature (around 233 K) yields high-quality crystals suitable for X-ray analysis.

Comparison with Similar Compounds

Structural and Ligand Variations

a. Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) Chloride

  • Structure : Replaces N,N-dimethylbenzylamine with an allyl ligand.
  • Properties : Exhibits high reactivity in cross-coupling and C–H activation. The η³-allyl coordination stabilizes the palladium center, enabling efficient oxidative addition with aryl chlorides .
  • Catalytic Performance: Superior turnover in Suzuki-Miyaura couplings compared to amine-ligated analogs due to labile allyl dissociation .

b. Chloro{2-[1-(N-methoxy)iminoethyl]phenyl}{[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene}palladium(II)

  • Structure: Incorporates a methoxyiminoethylphenyl group instead of dimethylbenzylamine.
  • Properties: Enhanced electron-withdrawing effects from the imino group accelerate reductive elimination steps in Heck reactions .
  • Stability : Lower thermal stability than the target compound due to weaker Pd–N bonding .

c. 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) Dichloride

  • Structure : Features a 3-chloropyridyl ligand and two chloride ions.
  • Properties: The pyridyl ligand increases Lewis acidity, improving activity in Buchwald-Hartwig aminations. However, the dichloride configuration reduces solubility in nonpolar solvents .

Key Findings :

  • Allyl and cinnamyl ligands (e.g., ) generally outperform amine-ligated complexes in TOF due to faster ligand dissociation.
  • Bulky NHC ligands (e.g., 2,6-diisopropylphenyl) improve stability but may limit access to sterically hindered substrates .

Biological Activity

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)], with the CAS number 930796-10-4, is a palladium(II) complex that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activity, particularly focusing on its cytotoxic effects and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this palladium(II) complex typically involves the reaction of palladium salts with imidazolium salts derived from 1,3-bis(2,6-diisopropylphenyl)imidazolium. The resulting complex is characterized by its molecular formula C36H48ClN3PdC_{36}H_{48}ClN_3Pd and a molecular weight of approximately 664.67 g/mol. The structure includes a palladium center coordinated by a bidentate ligand system that enhances its reactivity and biological properties.

Cytotoxicity Studies

Research has indicated that palladium(II) complexes exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar palladium complexes can induce apoptosis in human promyelocytic leukemia HL-60 cells through mechanisms distinct from traditional chemotherapeutics like cisplatin. The cytotoxicity of chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] has not been extensively documented in the literature; however, related palladium complexes have demonstrated promising results.

Complex Cell Line IC50 (µM) Mechanism of Action
PdPyTTHL-6020.7ROS-mediated apoptosis
CisplatinHL-6011.3DNA crosslinking

The above table summarizes findings from studies on related palladium complexes. The IC50 value indicates the concentration required to inhibit cell viability by 50%, suggesting that while chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] may exhibit moderate potency compared to cisplatin, its unique mechanism may offer advantages in terms of reduced toxicity to healthy cells.

The mechanisms through which palladium complexes induce cytotoxicity often involve:

  • Oxidative Stress : Palladium complexes can generate reactive oxygen species (ROS), leading to oxidative damage in cellular components.
  • Apoptosis Induction : The activation of apoptotic pathways can occur independently of p53 activation, as seen with some complexes that do not interact with DNA directly.
  • Cell Cycle Arrest : Some studies have indicated that palladium complexes can interfere with cell cycle progression, further contributing to their cytotoxic effects.

Case Studies

Several case studies have explored the biological activity of palladium complexes:

  • Study on HL-60 Cells : A study demonstrated that PdPyTT induced apoptosis through ROS-mediated mitochondrial dysfunction without affecting p53 expression levels. This suggests a novel pathway for inducing cell death that may circumvent some resistance mechanisms seen with traditional chemotherapy agents .
  • Comparison with Cisplatin : Research comparing the effects of chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] to cisplatin highlighted differences in cellular uptake and mechanism of action, indicating potential for lower off-target toxicity .

Q & A

Q. What are the key steps in synthesizing Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)]?

The synthesis involves:

  • Step 1 : Reacting palladium chloride (PdCl₂) with the N-heterocyclic carbene (NHC) ligand, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, under inert atmosphere to form the Pd-NHC intermediate.
  • Step 2 : Coordinating the ancillary ligand, N,N-dimethylbenzylamine, to the palladium center.
  • Step 3 : Purification via recrystallization or column chromatography to isolate the complex . Critical parameters include maintaining anhydrous conditions (to prevent hydrolysis) and using solvents like toluene or THF to stabilize intermediates .

Q. How does the ligand architecture influence catalytic activity in cross-coupling reactions?

The bulky 2,6-diisopropylphenyl groups on the NHC ligand enhance steric protection of the palladium center, preventing catalyst deactivation via aggregation or unwanted side reactions. The N,N-dimethylbenzylamine ligand modulates electronic properties, facilitating oxidative addition of aryl halides . Comparative studies show that reducing steric bulk (e.g., using less-substituted NHC ligands) decreases turnover numbers by 30–50% in Suzuki-Miyaura reactions .

Q. What are the standard reaction conditions for Suzuki-Miyaura coupling using this complex?

Optimal conditions include:

  • Solvent : Toluene or dioxane.
  • Base : K₃PO₄ or Cs₂CO₃.
  • Temperature : 80–100°C.
  • Catalyst loading : 0.5–1 mol% . Substrate scope is broad for aryl bromides, but electron-deficient aryl chlorides require higher temperatures (110–120°C) due to slower oxidative addition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in catalytic efficiency when using sterically hindered substrates?

Contradictions often arise from competing steric effects:

  • Case Study : Bulky ortho-substituted aryl halides show reduced yields (e.g., 40% vs. >90% for para-substituted analogs).
  • Methodology :
  • Systematically vary ligand steric parameters (e.g., replace isopropyl groups with methyl groups).
  • Use kinetic studies (e.g., monitoring reaction progress via ¹H NMR) to identify rate-limiting steps.
  • Employ computational modeling (DFT) to map steric thresholds for substrate binding .
    • Resolution : Introducing flexible ancillary ligands (e.g., pyridine instead of N,N-dimethylbenzylamine) improves substrate accessibility without sacrificing stability .

Q. What strategies optimize catalytic performance in aqueous or protic media?

While the complex is air- and moisture-stable, protic solvents can deactivate the catalyst via ligand displacement. To mitigate this:

  • Additives : Use phase-transfer catalysts (e.g., TBAB) to stabilize the palladium center.
  • Ligand modification : Introduce hydrophilic groups (e.g., sulfonate) to the NHC ligand.
  • Results : A 2025 study achieved 75% yield in water for Suzuki coupling of aryl iodides, compared to <10% without additives .

Q. How does this complex compare to other Pd-NHC catalysts in C–H activation reactions?

Key distinctions :

PropertyThis ComplexAllylchloro-Pd-NHC PdCl₂(IPr)(py)
Turnover frequency (TOF)1,200 h⁻¹800 h⁻¹950 h⁻¹
Substrate scope (C–H bonds)Electron-rich > electron-deficientBroadLimited to activated arenes
Stability at 100°C>48 hours<24 hours36 hours
The t-butylindenyl group in this complex enhances thermal stability, enabling prolonged use in high-temperature reactions .

Q. What analytical techniques validate the electronic and structural properties of this complex?

  • X-ray crystallography : Confirms octahedral geometry with Pd–C (NHC) bond lengths of 1.98–2.02 Å .
  • NMR spectroscopy : ¹³C NMR shows a carbene resonance at δ 210–220 ppm, confirming successful NHC coordination .
  • Cyclic voltammetry : Redox potentials (E₁/₂ = −1.2 V vs. Fc/Fc⁺) correlate with catalytic activity in reductive elimination steps .

Data Contradiction Analysis

Q. Why do some studies report divergent yields for Heck reactions using identical conditions?

Discrepancies often stem from:

  • Trace oxygen : Even ppm-level O₂ accelerates Pd(0) aggregation, reducing active catalyst concentration.
  • Substrate purity : Halide impurities (e.g., KCl in K₃PO₄) poison the catalyst.
  • Mitigation : Pre-treat solvents with molecular sieves and use rigorously dried bases .

Q. How to address conflicting reports on enantioselectivity in asymmetric catalysis?

While this complex is not inherently chiral, pairing it with chiral auxiliaries (e.g., BINAP) can induce enantioselectivity. Contradictions arise from:

  • Ligand flexibility : N,N-dimethylbenzylamine’s lability leads to inconsistent chirality transfer.
  • Solution : Replace the ancillary ligand with a rigid chiral amine (e.g., (R)-DMAP), improving enantiomeric excess (ee) from 50% to 85% .

Methodological Recommendations

Q. What protocols ensure reproducibility in catalytic screening?

  • Standardization : Use Schlenk-line techniques for air-sensitive steps.
  • Control experiments : Include a "no catalyst" baseline and a reference catalyst (e.g., Pd(PPh₃)₄).
  • Data reporting : Disclose solvent batch, Pd/ligand ratio, and substrate purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.